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Compound of Interest

Compound Name: 1,4-Benzodioxane-6-boronic acid

Cat. No.: B069397 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-
Benzodioxane-6-boronic acid, a valuable building block in organic synthesis, particularly for

the preparation of biologically active compounds. Due to the limited availability of directly

published spectra for this specific compound, this guide combines data from commercial

supplier specifications with predicted spectroscopic values based on analogous structures and

fundamental principles of spectroscopy.

Chemical Structure and Properties
IUPAC Name: (2,3-Dihydro-1,4-benzodioxin-6-yl)boronic acid

Synonyms: 6-(1,4-Benzodioxanyl)boronic acid, 1,4-Benzodioxan-6-boronic acid

CAS Number: 164014-95-3[1]

Molecular Formula: C₈H₉BO₄[1]

Molecular Weight: 179.97 g/mol [1]

Spectroscopic Data
The following tables summarize the expected and reported spectroscopic data for 1,4-
Benzodioxane-6-boronic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available spectrum for 1,4-Benzodioxane-6-boronic acid is not available, the

following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are

based on the analysis of structurally related 1,4-benzodioxane derivatives. The actual

experimental values may vary slightly.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.4 - 7.2 m 2H

Ar-H (protons ortho

and meta to the

boronic acid group)

~6.9 d 1H
Ar-H (proton ortho to

the dioxane ring)

~4.3 s 4H O-CH₂-CH₂-O

~2.5 (broad) s 2H B(OH)₂

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppm Assignment

~148 C-O (aromatic)

~143 C-O (aromatic)

~130 (broad) C-B (aromatic)

~125 Ar-CH

~120 Ar-CH

~117 Ar-CH

~64 O-CH₂-CH₂-O
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Infrared (IR) Spectroscopy
The IR spectrum of 1,4-Benzodioxane-6-boronic acid is expected to show characteristic

absorption bands corresponding to its functional groups. While a specific spectrum is not

publicly available, IR data from structurally similar compounds, such as 1,4-benzodioxane-6-

carboxylic acid amide analogs, can provide insight into the expected vibrational frequencies for

the core structure.

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3500 - 3200 Broad, Strong
O-H stretch (boronic acid,

hydrogen-bonded)

~3050 Medium C-H stretch (aromatic)

~2900 Medium
C-H stretch (aliphatic, dioxane

ring)

~1600, ~1500 Medium-Strong C=C stretch (aromatic ring)

~1350 Strong B-O stretch

~1250 Strong C-O stretch (aryl ether)

~1070 Strong C-O stretch (aliphatic ether)

Mass Spectrometry (MS)
Mass spectrometric analysis of boronic acids can be complex due to their tendency to form

adducts or dehydrate in the ion source. Electrospray ionization (ESI) is a common technique for

their analysis.

Table 4: Mass Spectrometry Data
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m/z Interpretation

179.97 [M]⁺, calculated molecular ion peak for C₈H₉BO₄

162 [M-H₂O]⁺, dehydration product

135 Possible fragment after loss of CO₂ and H₂O

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

described above.

NMR Spectroscopy
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation: The sample (5-10 mg) is dissolved in a deuterated solvent (e.g.,

DMSO-d₆ or CDCl₃, 0.5-0.7 mL) in an NMR tube.

¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a

sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the

expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed. A larger number

of scans is typically required. The spectral width should cover the expected range (e.g., 0-

160 ppm).

IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an

Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: For ATR-FTIR, a small amount of the solid sample is placed directly on

the ATR crystal. For a KBr pellet, the sample is ground with potassium bromide and pressed

into a thin disk.
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Acquisition: A background spectrum is collected first. Then, the sample spectrum is recorded,

typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, such as

a time-of-flight (TOF) or quadrupole analyzer.

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or

acetonitrile) at a low concentration (e.g., 1 mg/mL) and may be further diluted. The solution is

then infused into the ESI source.

Acquisition: The analysis can be performed in either positive or negative ion mode. The

mass range is set to scan for the expected molecular ion and potential fragments.

Application in Synthesis: Suzuki-Miyaura Coupling
1,4-Benzodioxane-6-boronic acid is a key reactant in Suzuki-Miyaura cross-coupling

reactions. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic

acid and an aryl or vinyl halide, enabling the synthesis of complex biaryl compounds.

Reactants

Catalytic Cycle Product

1,4-Benzodioxane-6-boronic acid

Pd(0) Catalyst

Transmetalation

Ar'-X (Aryl Halide)

Oxidative Addition

Biaryl Product
Reductive Elimination

Base

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b069397?utm_src=pdf-body
https://www.benchchem.com/product/b069397?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b069397?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Suzuki-Miyaura coupling reaction workflow.

This workflow illustrates the central role of 1,4-Benzodioxane-6-boronic acid in forming a

biaryl product through a palladium-catalyzed cycle, which also requires an aryl halide and a

base. This reaction is fundamental in medicinal chemistry and materials science for creating

novel molecular architectures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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